molecular formula C17H16N2O4 B5273690 N-(2-cyanophenyl)-2,4,5-trimethoxybenzamide

N-(2-cyanophenyl)-2,4,5-trimethoxybenzamide

Cat. No.: B5273690
M. Wt: 312.32 g/mol
InChI Key: ODHSOIGTBHEYOR-UHFFFAOYSA-N
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Description

N-(2-cyanophenyl)-2,4,5-trimethoxybenzamide: is an organic compound that belongs to the class of benzamides It features a benzamide core substituted with a 2-cyanophenyl group and three methoxy groups at the 2, 4, and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-cyanophenyl)-2,4,5-trimethoxybenzamide typically involves the reaction of 2,4,5-trimethoxybenzoic acid with 2-cyanophenylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction conditions often include stirring at room temperature for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: N-(2-cyanophenyl)-2,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) in methanol.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

Chemistry: N-(2-cyanophenyl)-2,4,5-trimethoxybenzamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and can be utilized in the development of new materials with unique properties.

Biology: In biological research, this compound is investigated for its potential as a pharmacophore in drug design. Its structural features make it a candidate for the development of inhibitors or modulators of specific biological targets.

Medicine: The compound is explored for its potential therapeutic applications. It may exhibit activity against certain diseases or conditions, making it a subject of interest in medicinal chemistry.

Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings, due to its chemical stability and functional versatility.

Mechanism of Action

The mechanism of action of N-(2-cyanophenyl)-2,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets depend on the specific application and the structural features of the compound.

Comparison with Similar Compounds

  • N-(2-cyanophenyl)-3,4-dimethoxybenzamide
  • N-(2-cyanophenyl)-2,5-dimethoxybenzamide
  • N-(2-cyanophenyl)-4-methoxybenzamide

Uniqueness: N-(2-cyanophenyl)-2,4,5-trimethoxybenzamide is unique due to the presence of three methoxy groups at the 2, 4, and 5 positions. This specific substitution pattern can influence its chemical reactivity, biological activity, and physical properties, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-(2-cyanophenyl)-2,4,5-trimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4/c1-21-14-9-16(23-3)15(22-2)8-12(14)17(20)19-13-7-5-4-6-11(13)10-18/h4-9H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODHSOIGTBHEYOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)NC2=CC=CC=C2C#N)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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